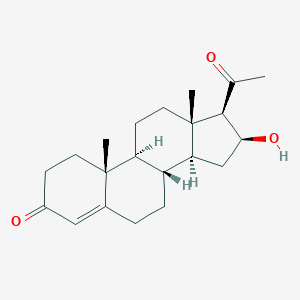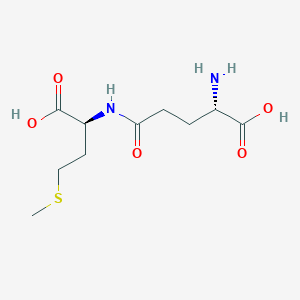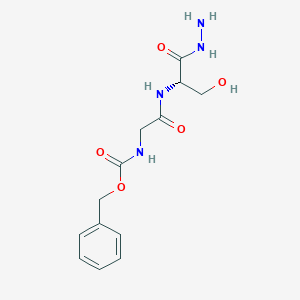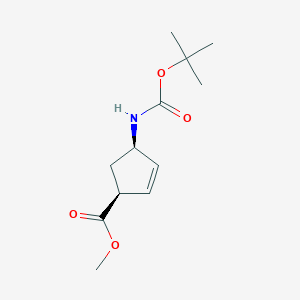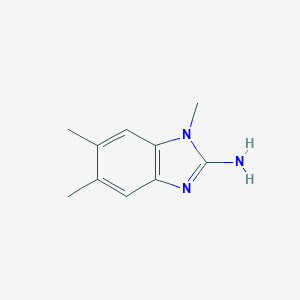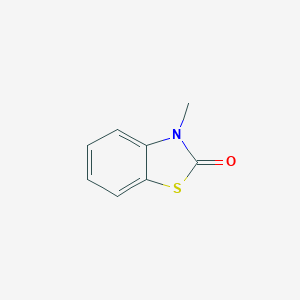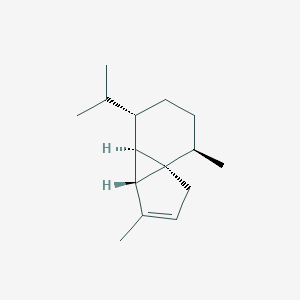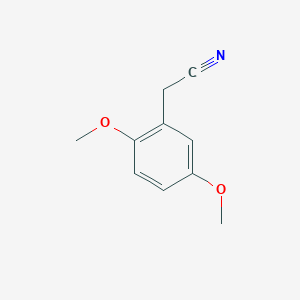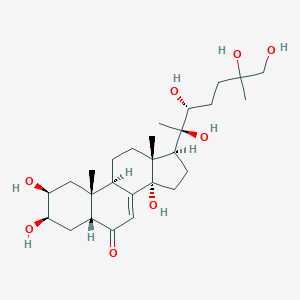
7-Ethyl-2-methyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-2-methyl-1-benzothiophene is a heterocyclic organic compound that belongs to the family of benzothiophenes. It is used in various scientific research applications due to its unique chemical properties. In
Mécanisme D'action
The mechanism of action of 7-Ethyl-2-methyl-1-benzothiophene is not well understood. However, it is believed to interact with various cellular targets, including receptors and enzymes. It has been shown to have anti-inflammatory and anti-cancer properties.
Effets Biochimiques Et Physiologiques
7-Ethyl-2-methyl-1-benzothiophene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
7-Ethyl-2-methyl-1-benzothiophene has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 7-Ethyl-2-methyl-1-benzothiophene. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another direction is to study its electronic properties and its potential applications in material science. Additionally, further research is needed to understand its mechanism of action and to identify its cellular targets.
Méthodes De Synthèse
7-Ethyl-2-methyl-1-benzothiophene can be synthesized using various methods, including Friedel-Crafts alkylation and Pd-catalyzed cross-coupling reactions. The Friedel-Crafts alkylation method involves the reaction of ethylbenzene with sulfur in the presence of a Lewis acid catalyst. The Pd-catalyzed cross-coupling method involves the reaction of 2-methylthiophene with ethylmagnesium bromide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
7-Ethyl-2-methyl-1-benzothiophene is used in various scientific research applications, including drug discovery, organic synthesis, and material science. It is used as a starting material for the synthesis of various biologically active compounds. It is also used as a building block for the synthesis of polymers and materials with unique electronic properties.
Propriétés
Numéro CAS |
16587-44-3 |
|---|---|
Nom du produit |
7-Ethyl-2-methyl-1-benzothiophene |
Formule moléculaire |
C11H12S |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
7-ethyl-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7H,3H2,1-2H3 |
Clé InChI |
IAXZFMADQLEDOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C1SC(=C2)C |
SMILES canonique |
CCC1=CC=CC2=C1SC(=C2)C |
Synonymes |
7-Ethyl-2-methylbenzo[b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)



